4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione
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Overview
Description
4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the class of thiazolotriazines This compound is characterized by a fused ring system containing both thiazole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . This reaction leads to the formation of the triazole ring, which subsequently annulates with the thiadiazole ring to form the desired thiazolotriazine structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.
Scientific Research Applications
4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access . Additionally, the compound’s aromatic structure allows it to interact with DNA, potentially leading to anticancer effects through DNA intercalation and disruption of replication .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Thiazolopyrimidines: These compounds also contain a thiazole ring fused with another heterocycle and have been studied for their pharmacological properties.
Uniqueness
4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione is unique due to its specific ring fusion pattern and the presence of both methyl and phenyl substituents. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
89012-16-8 |
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Molecular Formula |
C12H9N3S2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
4-methyl-6-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione |
InChI |
InChI=1S/C12H9N3S2/c1-8-13-11(16)14-12-15(8)10(7-17-12)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
QDGVPGJXXAZHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=S)N=C2N1C(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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